![molecular formula C9H7ClN2O2 B1493647 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol CAS No. 5509-32-0](/img/structure/B1493647.png)

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol

Descripción general

Descripción

“4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol” is a chemical compound that belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . It is a derivative of the oxadiazole family, which is known to appear in a variety of pharmaceutical drugs . The molecular formula of this compound is C9H8ClN3O .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been studied extensively . These compounds are synthesized through a variety of methods, including the cyclization of the amidoxime moiety of compound 1 into the 1,2,4-oxadiazole ring . Some derivatives of substituted 3-amino-4-(1,2,4-oxadiazol-3-yl)furazan exhibit antimycobacterial activity against Mycobacterium tuberculosis and are PI3K phosphoinositide 3-kinase inhibitors .

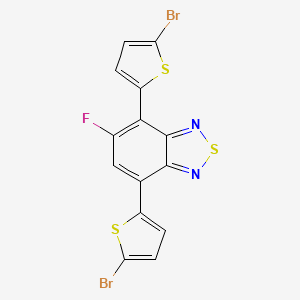

Molecular Structure Analysis

The molecular structure of “4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol” consists of a phenol group attached to a 1,2,4-oxadiazole ring via a chloromethyl group . The InChI code for this compound is 1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 .

Chemical Reactions Analysis

The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been studied . This compound undergoes a number of reactions, including acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .

Aplicaciones Científicas De Investigación

Chemosensors and Anion Detection

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol derivatives have been studied for their use in selective and colorimetric fluoride chemosensors. These compounds demonstrate specific color changes and optical shifts upon interaction with fluoride ions, making them valuable in sensing applications (Ma et al., 2013).

Synthon for Heterocyclic Compound Synthesis

This compound serves as a multifunctional synthon for the synthesis of various heterocyclic compounds, including 1,2,5-oxadiazole derivatives. Its reactivity with different nucleophilic reagents makes it a versatile building block in chemical synthesis (Stepanov et al., 2019).

Potential Anticancer Agents

Some derivatives of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol have shown potential as anticancer agents. These compounds can induce apoptosis in certain cancer cell lines and have been identified as possible targets for cancer therapy (Zhang et al., 2005).

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been used to develop efficient organic light-emitting diodes with low efficiency roll-off. These derivatives, when used as ancillary ligands in iridium emitters, have shown to enhance the performance of OLEDs, making them relevant in the field of display technology (Jin et al., 2014).

Antimicrobial Activity

Some 1,3,4-oxadiazole analogues, including derivatives of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol, have exhibited significant antimicrobial activity. These compounds have been effective against various bacterial and fungal strains, highlighting their potential in addressing microbial resistance (Prabhashankar et al., 2013).

Antioxidant Properties

Certain 1,3,4-oxadiazole derivatives containing 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol moieties have shown promising antioxidant properties. These compounds exhibit significant free-radical scavenging abilities, which could be valuable in developing new antioxidant agents (Shakir et al., 2014).

Propiedades

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-1-3-7(13)4-2-6/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMCWQFRZFCVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566770 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol | |

CAS RN |

5509-32-0 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)